1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine

CAS No.:

Cat. No.: VC17438902

Molecular Formula: C14H16N2S

Molecular Weight: 244.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2S |

|---|---|

| Molecular Weight | 244.36 g/mol |

| IUPAC Name | 1-(4-methyl-6-phenylsulfanylpyridin-3-yl)ethanamine |

| Standard InChI | InChI=1S/C14H16N2S/c1-10-8-14(16-9-13(10)11(2)15)17-12-6-4-3-5-7-12/h3-9,11H,15H2,1-2H3 |

| Standard InChI Key | KLJUYZCCBSZIDB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C(C)N)SC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Structural Features

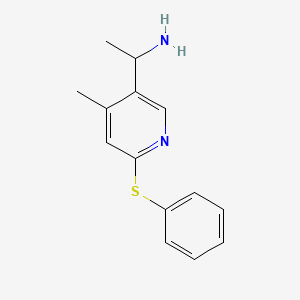

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine consists of a pyridine ring substituted at three positions:

-

A methyl group at position 4,

-

A phenylthio group (-SPh) at position 6,

-

An ethanamine moiety (-CH2CH2NH2) at position 3.

The phenylthio group introduces sulfur-based electronic effects, while the ethanamine side chain contributes basicity and hydrogen-bonding capacity. The methyl group enhances lipophilicity, influencing solubility and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2S |

| Molecular Weight | 244.36 g/mol |

| IUPAC Name | 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine |

| SMILES | CC1=CC(=S(C2=CC=CC=C2)C=N1)CCN |

| Topological Polar Surface Area | 52.3 Ų (estimated) |

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine can be approached through sequential functionalization of a pyridine precursor:

-

Core Pyridine Formation: A Hantzsch-type synthesis or cross-coupling reaction could generate the trisubstituted pyridine backbone.

-

Sulfur Incorporation: Thiolation at position 6 via nucleophilic aromatic substitution (NAS) using phenylthiol under basic conditions .

-

Amine Introduction: Reductive amination or Gabriel synthesis to install the ethanamine chain at position 3 .

Reported Synthetic Routes

While no direct synthesis is documented, analogous methods from patent WO2021074138A1 describe pyrimidine- and pyridine-based amine syntheses. For example:

-

A halogenated pyridine intermediate undergoes SNAr with phenylthiolate.

-

Subsequent Buchwald-Hartwig amination introduces the ethanamine group .

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Pyridine core formation | Cyclocondensation of diketones and ammonia |

| 2 | Thiolation at C6 | PhSH, K2CO3, DMF, 100°C |

| 3 | Amination at C3 | Ethylene oxide, NH3, Pd catalysis |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (predicted):

-

δ 2.45 (s, 3H, CH3),

-

δ 3.10 (t, 2H, CH2NH2),

-

δ 3.45 (t, 2H, CH2-pyridine),

-

δ 7.30–7.60 (m, 5H, aromatic H).

-

-

13C NMR: Key signals at δ 21.5 (CH3), 45.2 (CH2NH2), and 125–145 ppm (aromatic carbons) .

Mass Spectrometry

The molecular ion peak [M+H]+ is expected at m/z 245.1, with fragmentation patterns dominated by loss of the ethanamine side chain (-60 Da) and phenylthio group (-109 Da) .

Pharmacological and Industrial Applications

Material Science Applications

The sulfur atom enables coordination to metal surfaces, suggesting utility in:

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.

-

Structure-Activity Relationships: Modify the phenylthio group to optimize target binding.

-

Process Optimization: Develop scalable routes using continuous-flow chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume